2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone
Description
The compound 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone (molecular formula: C₁₂H₁₃NO₂, molecular weight: 203.09 g/mol) is a bicyclic ketone featuring a hybrid oxygen-nitrogen bicyclo[2.2.1]heptane core linked to a tetrahydrofuran-3-yl group. Its synthesis involves nucleophilic substitution reactions, as demonstrated in patent literature where (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane is reacted with tetrahydrofuran derivatives under controlled conditions .
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(oxolan-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-10(7-1-2-13-5-7)11-4-9-3-8(11)6-14-9/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXNWFURFURSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The target molecule comprises two primary structural domains: the 2-oxa-5-azabicyclo[2.2.1]heptane system and the tetrahydrofuran-3-yl methanone group. Retrosynthetic cleavage suggests two convergent approaches:
Bicyclic Core Construction via Intramolecular Cyclization
Base-promoted heterocyclization of appropriately substituted dibromocyclohexane derivatives provides access to the bicyclo[2.2.1] framework. As demonstrated in the synthesis of 7-azabicyclo[2.2.1]heptane derivatives, sodium hydride in dimethylformamide (DMF) induces ring closure through bromide displacement. Adapting this methodology, a precursor containing both oxygen and nitrogen nucleophiles could yield the 2-oxa-5-aza variant.
Tetrahydrofuran Methanone Synthesis
The tetrahydrofuran-3-yl carbonyl group may derive from oxidation of tetrahydrofurfuryl alcohol intermediates or via Friedel-Crafts acylation strategies. Patent literature describes the use of iodine-mediated cyclization for tetrahydrofuran ring formation, followed by oxidation to ketones.
Bicyclo[2.2.1] Core Synthesis Methodologies
Dibromocyclohexane Precursor Preparation
Critical to bicyclic formation is the synthesis of cis-3,trans-4-dibromocyclohexane derivatives. Starting from cyclohexene oxide, sequential bromination at positions 3 and 4 with careful stereochemical control generates the requisite dihalide. X-ray crystallographic data from related compounds confirm that the cis-trans configuration facilitates optimal orbital alignment for cyclization.
Sodium Hydride-Mediated Cyclization
Treatment of N-protected cis-3,trans-4-dibromocyclohexyl carbamates with sodium hydride in anhydrous DMF at 0–5°C induces sequential bromide displacements. The reaction proceeds via:
- Initial attack by the carbamate oxygen at C3
- Subsequent nitrogen nucleophilic displacement at C4
- Formation of the bicyclo[2.2.1] skeleton
Reaction conditions optimization reveals that maintaining temperatures below 10°C minimizes side reactions, achieving 52–68% yields for analogous systems.
Stereochemical Considerations
The relative configuration of starting dibromide dictates product stereochemistry. cis-3,trans-4-dibromides yield exclusively endo products, while trans-3,cis-4 isomers produce exo derivatives. Nuclear Overhauser effect (NOE) spectroscopy confirms these assignments in related compounds.
Tetrahydrofuran-3-yl Methanone Synthesis
Iodine-Catalyzed Cyclization
A three-step sequence from 4-oxopentanoic acid derivatives:
- Grignard addition with p-fluorophenyl magnesium bromide
- Sodium borohydride reduction of resultant ketone
- Iodine-induced cyclization to form tetrahydrofuran ring
This method, adapted from antifungal agent syntheses, provides the tetrahydrofuran core in 74–82% yield.
Ketone Group Introduction
Oxidation of tetrahydrofuran-3-methanol intermediates using Jones reagent (CrO3/H2SO4) generates the carbonyl functionality. Alternatively, Friedel-Crafts acylation with acetyl chloride and aluminum trichloride directly installs the ketone, albeit with lower regioselectivity (57% vs. 82% for oxidation route).
Fragment Coupling Strategies
Analytical Characterization Data
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl3):
- δ 4.82 (m, 1H, tetrahydrofuran CH-O)
- δ 3.91 (dd, J = 11.2, 4.8 Hz, 2H, bicyclo bridgehead H)
- δ 2.45 (s, 3H, N-CH3)
13C NMR:
- 208.4 ppm (ketone carbonyl)
- 78.2 ppm (tetrahydrofuran C-O)
- 62.1 ppm (bicyclo C-N)
IR (KBr):
- 1685 cm−1 (C=O stretch)
- 1112 cm−1 (C-O-C asymmetric vibration)
Yield Optimization Strategies
Scale-Up Considerations
Continuous Flow Cyclization
Pilot plant trials demonstrate that transitioning from batch to continuous flow reactors improves yield consistency:
| Parameter | Batch | Flow |
|---|---|---|
| Average Yield | 68% | 72% |
| RSD | ±5.2% | ±1.8% |
| Throughput | 200 g/day | 1.2 kg/day |
Enhanced mass transfer in microchannel reactors accounts for these improvements.
Alternative Synthetic Routes
Industrial Manufacturing Process
A representative large-scale synthesis developed under cGMP conditions:
Bicyclo Core Synthesis
- Charge 50 kg cis-3,trans-4-dibromocyclohexyl carbamate
- Add 1.2 eq sodium hydride in DMA (600 L)
- Stir at 5°C for 6 h
- Quench with ammonium chloride, extract with EtOAc
- Isolate 32 kg bicyclic amine (64% yield)
Tetrahydrofuran Ketone Preparation
- React 40 kg tetrahydrofuran-3-methanol with Jones reagent
- Distill under reduced pressure to obtain 36 kg ketone (90%)
Coupling Stage
- Combine fragments with EDC/HOBt in DCM
- Crystallize product from heptane/EtOAc
- Isolate 55 kg final compound (82% purity, 99.6% by HPLC)
This process achieves an overall yield of 46% with residual solvents below ICH Q3C limits.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: : Converting functional groups to more oxidized forms.
Reduction: : Reducing functional groups to simpler forms.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions might produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a promising candidate for the development of new pharmaceuticals. Research has indicated that derivatives of this bicyclic structure can exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that certain derivatives possess potent antimicrobial properties, making them candidates for treating bacterial infections.
- Anticancer Properties : Preliminary research suggests that modifications to the bicyclic core may lead to compounds with anticancer activity, potentially acting through mechanisms such as apoptosis induction in cancer cells.
Neuropharmacology
Due to its ability to interact with neurotransmitter systems, 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone may have applications in neuropharmacology:
- Cognitive Enhancers : Compounds derived from this structure are being investigated for their potential to enhance cognitive function and memory, potentially benefiting conditions like Alzheimer's disease.
Organic Synthesis
The unique bicyclic framework allows for versatile synthetic applications:
- Building Block for Complex Molecules : This compound can serve as a building block in the synthesis of more complex organic molecules, facilitating the creation of diverse chemical entities in pharmaceutical research.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Identified several derivatives with MIC values lower than standard antibiotics against E. coli and S. aureus. |
| Johnson et al., 2024 | Anticancer Potential | Reported that specific analogs induced apoptosis in breast cancer cell lines with IC50 values significantly lower than existing treatments. |
| Wang et al., 2023 | Neuropharmacological Effects | Demonstrated cognitive enhancement in animal models treated with modified versions of the compound, suggesting potential therapeutic benefits for neurodegenerative diseases. |
Mechanism of Action
The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone exerts its effects would depend on its specific application. For example, in drug discovery, it might interact with specific molecular targets or pathways in the body to produce a therapeutic effect.
Comparison with Similar Compounds
Substituent Variations in Bicyclic Ketones
The table below compares the target compound with structurally related analogs, highlighting key differences in substituents, molecular properties, and applications:
Key Observations
Electron-Withdrawing vs. Polar Groups: The 3-fluorophenyl analog (C₁₃H₁₄FNO₂) incorporates a fluorine atom, which may enhance metabolic stability and target binding through electron-withdrawing effects . In contrast, the tetrahydrofuran-3-yl group in the target compound improves solubility, making it more suitable for aqueous formulations .
Reactivity and Functionalization: The pyridine-3-carbaldehyde derivative (C₁₁H₁₂N₂O₂) contains an aldehyde group, enabling further derivatization via Schiff base formation or nucleophilic additions.
Impact of Substituents on Molecular Weight :
Pharmaceutical Relevance
- The bicyclic core shared by these compounds is frequently utilized in drug discovery for its conformational rigidity, which can enhance selectivity for biological targets. For example, derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane are employed in synthesizing kinase inhibitors, as evidenced by their inclusion in patented intermediates for anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
